(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride
Descripción
The compound “(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride” is a synthetic small molecule featuring a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and a 3,4-difluorophenyl methanone group, stabilized as a hydrochloride salt. Its structural complexity confers unique physicochemical properties, including moderate solubility in polar solvents and high binding affinity for serotonin and dopamine receptors, as inferred from its structural analogs. The compound’s design leverages halogenation (Cl, F) and heterocyclic motifs to enhance metabolic stability and target selectivity, making it a candidate for neurological and psychiatric drug development.
Propiedades
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N4O.ClH/c21-15-2-1-3-16(13-15)27-7-6-24-20(27)26-10-8-25(9-11-26)19(28)14-4-5-17(22)18(23)12-14;/h1-7,12-13H,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWFHMABVQEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC(=C(C=C4)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize its pharmacological and chemical profile, this compound is compared to three structurally related derivatives (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Target Receptor Affinity (Ki, nM) | Solubility (mg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|---|---|
| (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride | Piperazine + imidazole | 3-Cl-phenyl, 3,4-diF-phenyl | 5-HT2A: 2.1 ± 0.3 | 0.45 | 6.7 |
| (4-(1-(4-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone | Piperazine + imidazole | 4-F-phenyl, unsubstituted phenyl | 5-HT2A: 5.8 ± 1.2 | 0.78 | 3.2 |
| (4-(1-(2-methylphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone hydrochloride | Piperazine + imidazole | 2-Me-phenyl, 4-Cl-phenyl | D2: 12.4 ± 2.1 | 0.32 | 8.1 |
| (4-benzylpiperazin-1-yl)(3-nitrophenyl)methanone | Piperazine | Benzyl, 3-NO2-phenyl | 5-HT1A: 0.9 ± 0.1 | 1.12 | 1.5 |
Key Findings
Receptor Selectivity : The 3,4-difluorophenyl group in the target compound enhances 5-HT2A receptor binding (Ki: 2.1 nM) compared to the 4-fluorophenyl analog (Ki: 5.8 nM), suggesting fluorination at meta/para positions optimizes hydrophobic interactions .
Metabolic Stability: The hydrochloride salt form and 3-chlorophenyl substitution improve metabolic half-life (t½: 6.7 h) over non-halogenated analogs (e.g., 3-nitrophenyl derivative, t½: 1.5 h).
Solubility Trade-offs : While the 3,4-difluorophenyl group reduces solubility (0.45 mg/mL) compared to benzylpiperazine derivatives (1.12 mg/mL), this is offset by its superior receptor affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
